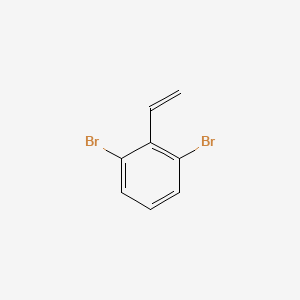

2,6-Dibromostyrene

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

500761-44-4 |

|---|---|

Molekularformel |

C8H6Br2 |

Molekulargewicht |

261.94 g/mol |

IUPAC-Name |

1,3-dibromo-2-ethenylbenzene |

InChI |

InChI=1S/C8H6Br2/c1-2-6-7(9)4-3-5-8(6)10/h2-5H,1H2 |

InChI-Schlüssel |

WXZMOAUBOXOPFV-UHFFFAOYSA-N |

Kanonische SMILES |

C=CC1=C(C=CC=C1Br)Br |

Herkunft des Produkts |

United States |

Overview of 2,6 Dibromostyrene in Contemporary Chemical Research

Significance within Organic Synthesis

The primary significance of 2,6-dibromostyrene in organic synthesis lies in its utility as a versatile intermediate. ontosight.ai The two bromine atoms on the aromatic ring are excellent leaving groups for various palladium-catalyzed cross-coupling reactions. This allows for the sequential and selective formation of new carbon-carbon and carbon-heteroatom bonds, providing a pathway to highly substituted aromatic structures that would be otherwise difficult to access.

Detailed research has demonstrated the efficacy of bromo-aromatic compounds in a range of coupling reactions. nih.govnsf.gov By applying these established methodologies to this compound, organic chemists can introduce a wide array of functional groups. For instance, Suzuki coupling can be employed to form new C-C bonds with boronic acids, the Heck reaction can modify the vinyl group, and Sonogashira coupling can introduce alkyne moieties. This strategic functionalization is crucial in the synthesis of complex molecular architectures, including precursors for pharmaceuticals and agrochemicals. ontosight.aimdpi.com

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst |

|---|---|---|---|

| Suzuki Coupling | Organoboron Reagent (R-B(OH)₂) | Aryl-Aryl, Aryl-Alkyl | Pd(PPh₃)₄ |

| Stille Coupling | Organostannane Reagent (R-SnBu₃) | Aryl-Aryl, Aryl-Vinyl | Pd(PPh₃)₄ |

| Heck Coupling | Alkene | Aryl-Alkene | Pd(OAc)₂ |

| Sonogashira Coupling | Terminal Alkyne | Aryl-Alkyne | PdCl₂(PPh₃)₂, CuI |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Aryl-Nitrogen | Pd₂(dba)₃ |

Role as a Monomer in Polymer Science

As a monomer, this compound is primarily valued for its ability to produce polymers with inherent flame-retardant properties. ontosight.aigoogle.com The high bromine content of the resulting poly(this compound) allows it to act as a radical trap during combustion, interrupting the chemical reactions of fire propagation. These brominated polymers are particularly useful as flame-retardant additives for thermoplastic resins used in electronics and construction, such as polyesters and polyamides. google.com

The polymerization of this compound can be achieved through various methods, including free-radical polymerization, which is a common industrial technique. google.com However, for more precise control over the polymer's architecture, molecular weight, and molecular weight distribution, living polymerization techniques are employed. libretexts.orgwarwick.ac.uk Living anionic polymerization, for example, allows for the synthesis of well-defined polymers and block copolymers. semanticscholar.orgresearchgate.net This level of control is crucial for developing advanced materials where specific physical properties are required. Furthermore, research has explored the grafting of dibromostyrene onto commercial polymer lattices via emulsion polymerization to create flame-retardant coatings and adhesives. osti.gov

| Method | Control over Molecular Weight | Polydispersity Index (PDI) | Key Features |

|---|---|---|---|

| Free Radical Polymerization | Low | High (>1.5) | Industrially scalable, tolerant to impurities. google.com |

| Living Anionic Polymerization | High | Low (<1.2) | Allows for synthesis of block copolymers and well-defined architectures; requires high purity. libretexts.orgsemanticscholar.org |

| Emulsion Polymerization (Grafting) | Variable | Variable | Used to modify the surface of existing polymer particles to impart new properties like flame retardancy. osti.gov |

Historical Context of its Chemical Exploration

The chemical exploration of this compound is rooted in the broader advancements in organic synthesis and bromination techniques of the 20th century. While specific early discovery papers are not prominently documented, its synthesis relies on well-established chemical transformations. One of the fundamental methods for its preparation involves the reaction of 2,6-dibromobenzaldehyde (B1337937) with a methyl-donating Grignard reagent, such as methylmagnesium bromide, followed by a dehydration step to form the vinyl group. ontosight.ai This approach utilizes foundational reactions in organic chemistry that have been refined over many decades.

The impetus for exploring such brominated monomers was historically driven by the industrial demand for flame-retardant materials. biu.ac.ilresearchgate.net As the utility of brominated compounds in fire safety became understood, research into synthesizing and polymerizing various brominated styrenes, including dibromo- and pentabromostyrene, intensified. biu.ac.il Early patents related to the production of bromostyrenes often focused on dehydrohalogenation of bromoethyl bromobenzene (B47551) precursors, highlighting the industrial effort to find efficient routes to these valuable monomers. google.com

Current Research Trajectories and Challenges

Current research involving this compound continues to build upon its dual functionality as both a monomer and a synthetic intermediate. A significant trajectory is its use in the synthesis of conjugated polymers for potential applications in organic electronics. Through organometallic coupling reactions like Suzuki polycondensation, this compound can be copolymerized with other aromatic monomers, such as fluorene (B118485) or anthracene (B1667546) derivatives, to create well-defined polymer backbones with specific optoelectronic properties. nih.govrsc.org

Despite its utility, the synthesis and polymerization of this compound present notable challenges. A primary challenge is managing the reactivity of the carbon-bromine bonds during polymerization. wisc.edursc.org In anionic polymerization of similar halostyrenes, side reactions involving the halogen atom can occur, potentially terminating the growing polymer chain and leading to a broad molecular weight distribution. bohrium.com Overcoming this requires careful selection of initiators, additives, and reaction conditions, such as low temperatures, to suppress these unwanted reactions. bohrium.com Another challenge is the steric hindrance imposed by the two bromine atoms positioned ortho to the vinyl group, which can influence the kinetics of polymerization and the final properties of the polymer. Ensuring high monomer purity is also critical, as impurities can interfere with controlled polymerization mechanisms. wisc.edu Addressing these challenges is a key focus of ongoing research aimed at unlocking the full potential of this compound in advanced materials science. nih.gov

Advanced Polymerization Studies Involving 2,6 Dibromostyrene

Homopolymerization and Copolymerization Dynamics

The presence of two bromine atoms on the phenyl ring of the styrene (B11656) monomer significantly influences its polymerization behavior. These substituents introduce steric and electronic effects that alter the reactivity of the vinyl group and the properties of the resulting polymer, such as its glass transition temperature and thermal stability.

Radical Polymerization Mechanisms and Kinetics

Free-radical polymerization is a fundamental process for producing polymers and involves three key steps: initiation, propagation, and termination. wikipedia.org For 2,6-dibromostyrene, as with other vinyl monomers, the process is initiated by the decomposition of an initiator molecule to form free radicals. stanford.edu These radicals then react with a monomer molecule, creating a new radical center on the monomer unit, which subsequently propagates by adding more monomers in a chain reaction. stanford.edubeilstein-journals.org

In studies comparing the polymerization of dibromostyrene with styrene, it was observed that the choice of solvent and the presence of chain transfer agents could be used to control the molecular weight of the resulting polymer. google.com For instance, toluene (B28343) has been shown to be an effective chain stopper for controlling the molecular weight of dibromostyrene polymers. google.com Copolymerization studies involving dibromostyrene and styrene have also been conducted to understand their relative reactivities and to produce copolymers with tailored properties. acs.orgacs.org

Table 1: Fundamental Steps in Radical Polymerization

| Step | Description |

| Initiation | A free radical initiator (e.g., benzoyl peroxide) decomposes to form primary radicals, which then react with a this compound monomer to create a chain-initiating radical. wikipedia.orgstanford.edu |

| Propagation | The initiated monomer radical adds sequentially to other monomer molecules, rapidly increasing the chain length. stanford.edu |

| Chain Transfer | A growing polymer chain abstracts an atom (e.g., a hydrogen) from a solvent or chain transfer agent, terminating the chain but creating a new radical that can initiate another chain. This is a method to control molecular weight. google.com |

| Termination | The active radical chain ends are deactivated, typically by the combination of two growing chains or by disproportionation. wikipedia.org |

Emulsion Polymerization Techniques

Emulsion polymerization is a technique used to produce high-molecular-weight polymers in a dispersed system, typically water. buffalo.edu This method is particularly useful for producing polymer lattices. nouryon.com The process involves emulsifying the monomer (this compound) in an aqueous medium with the aid of a surfactant. A water-soluble initiator is then used to start the polymerization within the micelles formed by the surfactant. nouryon.comkyoto-u.ac.jp

Research has demonstrated the successful synthesis of dibromostyrene-grafted commercial latices using an emulsion polymerization technique. osti.gov These processes are valuable for creating flame-retardant latex products for coating applications. osti.gov The properties of the final graft latex, such as glass transition temperature, solids content, bromine content, and the amount of grafted dibromostyrene, can be characterized to ensure they meet the requirements for specific applications. osti.gov

Table 2: Components of a Typical this compound Emulsion Polymerization System

| Component | Function | Example |

| Monomer | The building block of the polymer. Largely determines the final properties. nouryon.com | This compound |

| Dispersion Medium | The continuous phase in which the monomer is dispersed. | Water nouryon.com |

| Surfactant | Stabilizes the monomer droplets and forms micelles where polymerization occurs. nouryon.com | Anionic or non-ionic surfactants |

| Initiator | A water-soluble compound that generates free radicals to start polymerization. nouryon.com | Ammonium (B1175870) persulfate (APS) kyoto-u.ac.jp |

| Buffer | Regulates pH, which can affect reaction rate and latex stability. | Sodium bicarbonate |

Controlled Radical Polymerization (CRP) of this compound

Controlled radical polymerization (CRP), also known as reversible-deactivation radical polymerization (RDRP), encompasses a range of techniques that provide excellent control over polymer molecular weight, molecular weight distribution (polydispersity), and architecture. wikipedia.org These methods rely on establishing a dynamic equilibrium between a small number of active, propagating radical chains and a majority of dormant species. wikipedia.org This "living" character allows for the synthesis of well-defined polymers and complex structures like block copolymers. sigmaaldrich.com

Nitroxide-Mediated Polymerization (NMP) is a CRP technique that utilizes a stable nitroxide radical to reversibly terminate the growing polymer chains. bocsci.comwikipedia.org The process involves an alkoxyamine initiator which, upon heating, undergoes homolysis of its C-O bond to generate an initiating carbon radical and a mediating nitroxide radical (e.g., (2,2,6,6-tetramethylpiperidin-1-yl)oxyl, or TEMPO). bocsci.comwikipedia.org The propagating chain radical is reversibly capped by the nitroxide, establishing an equilibrium between active and dormant chains. mdpi.com This reversible termination minimizes irreversible termination reactions, allowing for controlled polymer growth. wikipedia.org NMP is particularly effective for styrene-based monomers. wikipedia.org The technique is valued for being metal-free. bocsci.com

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a highly versatile CRP method that can be applied to a wide array of monomers. sigmaaldrich.comnih.gov Control is achieved through the use of a thiocarbonylthio compound, which acts as a chain transfer agent (RAFT agent). wikipedia.org The polymerization proceeds via a series of reversible addition-fragmentation steps, where the propagating radical adds to the RAFT agent, forming an intermediate radical. This intermediate then fragments, releasing a new radical that can reinitiate polymerization, while the original propagating chain becomes dormant. sigmaaldrich.com This rapid exchange between active and dormant chains ensures that all polymer chains grow at a similar rate, leading to polymers with low polydispersity and predictable molecular weights. wikipedia.org

Table 3: Key Features of RAFT Polymerization

| Feature | Description |

| Control Agent | A thiocarbonylthio compound (e.g., dithioesters, trithiocarbonates, xanthates). wikipedia.org |

| Mechanism | Involves a degenerate chain-transfer process with a two-step addition-fragmentation mechanism. wikipedia.org |

| Versatility | Tolerant of a wide range of monomer functionalities and reaction solvents, including aqueous media. sigmaaldrich.comwikipedia.org |

| Outcome | Produces polymers with narrow molecular weight distributions and well-defined end groups, enabling the synthesis of complex architectures like block copolymers. wikipedia.orgmdpi.com |

Atom Transfer Radical Polymerization (ATRP)

Atom Transfer Radical Polymerization (ATRP) is a robust and widely used CRP technique discovered independently by Krzysztof Matyjaszewski and Mitsuo Sawamoto in 1995. wikipedia.org It typically employs a transition metal complex (e.g., copper with a nitrogen-based ligand) as a catalyst and an alkyl halide as an initiator. wikipedia.orgspringernature.com The mechanism is based on a reversible redox process where the lower oxidation state metal complex activates the initiator by abstracting a halogen atom, generating a radical and the higher oxidation state metal complex. sigmaaldrich.com This radical propagates with the monomer before being reversibly deactivated by the higher oxidation state complex, which transfers the halogen atom back. sigmaaldrich.comcmu.edu This process maintains a low concentration of active radicals, suppressing termination reactions and allowing for the synthesis of polymers with predetermined molecular weights, low dispersity, and high chain-end functionality. sigmaaldrich.comsigmaaldrich.com The equilibrium constant (K_ATRP) is a critical parameter influenced by the catalyst, solvent, and temperature. wikipedia.orgcmu.edu

Copolymerization with Vinyl Monomers (e.g., Styrene, Methyl Methacrylate)

The copolymerization of this compound with common vinyl monomers like styrene and methyl methacrylate (B99206) (MMA) has been a subject of significant interest. The introduction of this compound into polymer chains can impart specific properties, such as flame retardancy and altered thermal characteristics.

Studies have shown that the reactivity ratios in the copolymerization of styrene and MMA can be significantly different in various solvents, such as room temperature ionic liquids, compared to bulk or conventional organic solvents. rsc.org This suggests that the polymerization medium can be a powerful tool to create copolymers with novel monomer sequences. rsc.org For instance, the synthesis of starch-g-poly(methyl methacrylate-co-styrene) has been successfully achieved via emulsion polymerization using potassium persulfate (KPS) as a thermal initiator. ijcce.ac.ir This process allows for the grafting of the copolymer onto a biopolymer backbone, creating materials with a combination of properties from both the synthetic and natural polymers. ijcce.ac.ir

The use of techniques like atom transfer radical polymerization (ATRP) has enabled the synthesis of well-defined block copolymers. For example, block copolymers of polystyrene-b-poly(methyl methacrylate) have been synthesized, confirming the living nature of the polymerization process. cmu.edu This level of control is crucial for designing materials with specific nanoscale morphologies and properties.

The table below summarizes key findings from copolymerization studies involving monomers like styrene and methyl methacrylate.

| Copolymer System | Polymerization Method | Key Findings |

| Styrene and Methyl Methacrylate | Radical Copolymerization in Ionic Liquid | Reactivity ratios differ significantly from conventional solvents, enabling new monomer sequences. rsc.org |

| Methyl Methacrylate and Styrene with Starch | Emulsion Polymerization | Successful grafting of P(MMA-co-Sty) onto starch, creating hybrid materials. ijcce.ac.ir |

| Styrene and Methyl Methacrylate | Atom Transfer Radical Polymerization (ATRP) | Synthesis of well-defined block copolymers with controlled molecular weight. cmu.edu |

| Alkyl Methacrylate and Styrene | Radical Copolymerization and Alcoholysis | One-pot synthesis of alternating copolymers, impacting thermal properties like glass transition temperature. nih.gov |

Architectural Control in Polymer Systems (e.g., Linear, Branched, Network)

The architecture of polymers derived from this compound can be precisely controlled to create linear, branched, or crosslinked network structures. This control is primarily achieved by manipulating the polymerization conditions and the functionality of the monomers involved. The use of multivinyl monomers in conjunction with free-radical polymerization is a key strategy for creating complex polymer architectures. cardiff.ac.uk

Regulating the competition between intermolecular crosslinking and intramolecular cyclization is fundamental to controlling the final polymer topology. cardiff.ac.uk For instance, promoting intermolecular crosslinking leads to the formation of networks, while favoring intramolecular cyclization results in polymers with a high content of internal rings. cardiff.ac.uk Strategies to achieve this control include the design of specific monomers and the spatial or kinetic manipulation of the crosslinking reactions. cardiff.ac.uk

Techniques like Atom Transfer Radical Polymerization (ATRP) are instrumental in achieving high levels of architectural control. ATRP allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. cmu.edu This method has been used to create α,ω-dibromopolystyrene, a linear polymer that can serve as a building block for more complex structures. acs.org

Furthermore, chain transfer reactions can be intentionally utilized to introduce branching. open.edu In the polymerization of styrene, for example, a growing radical can abstract a hydrogen atom from a neighboring polymer chain, leading to the formation of a side branch. open.edu By controlling the extent of these transfer reactions, the degree of branching in the final polymer can be tailored.

The development of advanced polymer materials often relies on the ability to generate these complex architectures, which can range from hyperbranched and star-shaped polymers to intricate crosslinked networks. cardiff.ac.uk

Polymerization Kinetics and Mechanistic Investigations

Understanding the kinetics and mechanisms of this compound polymerization is crucial for controlling the process and the properties of the resulting polymers. Halogenated styrenes, including dibromostyrene, are known to be significantly more reactive than unsubstituted styrene. epo.org

Analysis of Particle Formation and Nucleation Mechanisms

The formation of polymer particles during emulsion polymerization is a complex process involving nucleation, growth, and potentially aggregation. In conventional emulsion polymerization, particle formation can occur through micellar nucleation, where radicals enter monomer-swollen surfactant micelles, or aggregative nucleation, which involves the aggregation of water-soluble oligoradicals. mpg.de The presence of seed particles can suppress the formation of new particles. mpg.de

The type of initiator used plays a critical role in the nucleation mechanism. Water-soluble initiators like potassium persulfate (KPS) generate radicals in the aqueous phase, which then need to become sufficiently hydrophobic to enter the organic phase. scielo.br In contrast, oil-soluble initiators produce radicals directly within the monomer droplets and polymer particles. scielo.br The choice of initiator can therefore influence whether nucleation occurs predominantly in micelles, through homogeneous nucleation, or within the monomer droplets. scielo.br

Studies on hybrid systems, such as the emulsion polymerization of methyl methacrylate in the presence of casein, have revealed competitive particle formation mechanisms. conicet.gov.ar Initially, compatibilized nanoparticles are formed, but a second nucleation pathway can be triggered by the ungrafted protein, leading to the formation of uncompatibilized particles. conicet.gov.ar

The process of particle formation can be observed through changes in the reaction mixture, such as the solution turning turbid, which indicates a phase separation of the newly formed polymer particles. researchgate.net

Evolution of Polymerization Rate

The rate of polymerization of this compound is notably higher than that of styrene. epo.org Research has indicated that the polymerization rate of dibromostyrene can be more than ten times greater than that of styrene. epo.org This high reactivity is attributed to the electronic effects of the bromine substituents on the styrene monomer. epo.org

The stability of the monomer against premature polymerization is a significant concern due to its high reactivity. epo.org Without the presence of a stabilizing agent, dibromostyrene can polymerize rapidly, even under storage conditions. epo.org

Free-Radical Capture and Termination Mechanisms

The termination of growing polymer chains in radical polymerization is an inevitable step that significantly influences the molecular weight of the final polymer. wikipedia.org Termination typically occurs through two primary mechanisms: combination (or coupling) and disproportionation. open.edufujifilm.com

In combination , two growing radical chains join to form a single, longer polymer chain. open.edu This is a dominant termination mechanism for styrene polymerization. open.edu In disproportionation , a hydrogen atom is transferred from one radical chain to another, resulting in one saturated and one unsaturated polymer chain without a change in the average molecular mass. open.edu Poly(methyl methacrylate) (PMMA) terminates through a mixture of both combination and disproportionation. open.edu The ratio of disproportionation to combination can be influenced by temperature, with the contribution of combination generally increasing at higher temperatures. researchgate.net

Another important process is chain transfer , where a growing radical abstracts an atom (typically hydrogen) from another molecule, such as a solvent, monomer, or another polymer chain. open.eduwikipedia.org This terminates the growth of the original chain but creates a new radical that can initiate further polymerization, often leading to branched structures. open.edu

The efficiency of free-radical capture and termination is also influenced by the viscosity of the polymerization medium. In highly viscous systems, the diffusion-controlled termination reactions can be slowed down, leading to an increase in the radical concentration and the polymerization rate. mdpi.com

Influence of Catalyst and Initiator Systems on Kinetics

The choice of catalyst and initiator system has a profound impact on the kinetics of polymerization. askanacademic.commdpi.com In Atom Transfer Radical Polymerization (ATRP), the catalyst system, typically a transition metal complex, plays a crucial role in controlling the polymerization. cmu.edu The activity of the catalyst is influenced by both the metal center and the coordinating ligands. acs.orgcmu.edu For example, in copper-mediated ATRP, the electronic properties and the number of coordinating atoms of the ligand significantly affect the reaction rates. acs.org Aliphatic amine ligands have been shown to lead to faster rates compared to pyridine-based ligands. acs.org

The concentration of the initiator directly impacts the polymerization rate and the molecular weight of the resulting polymer. mdpi.com A higher initiator concentration leads to a greater number of generated radicals, resulting in a faster polymerization rate but potentially shorter polymer chains. open.edumdpi.com The efficiency of the initiator, which is the fraction of radicals that successfully initiate polymerization, is also a key kinetic parameter. stanford.edu

Different types of initiators, such as water-soluble versus oil-soluble ones, can lead to different nucleation mechanisms and polymerization kinetics in emulsion systems. scielo.br The structure of the initiator can also influence side reactions. For instance, in thiol-ene polymerization, the initiator radical can either abstract a hydrogen from a thiol or add to a monomer, and the competition between these pathways affects the homogeneity of the resulting polymer. dergipark.org.tr

The table below provides a summary of the influence of various initiators and catalysts on polymerization kinetics.

| System Component | Influence on Kinetics |

| Catalyst Ligand (in ATRP) | Electronic properties and denticity of the ligand affect the catalyst activity and reaction rate. acs.org |

| Initiator Concentration | Higher concentrations generally increase the polymerization rate and decrease the molecular weight. open.edumdpi.com |

| Initiator Type (e.g., water-soluble vs. oil-soluble) | Affects the locus of particle nucleation and can alter polymerization rates in emulsion systems. scielo.br |

| Catalyst Redox Potential (in ATRP) | More reducing catalysts generally lead to a more active catalyst and a faster polymerization. cmu.edu |

| Initiator Structure | Can influence the prevalence of side reactions, affecting the final polymer structure. dergipark.org.tr |

Graft Polymerization and Latex Systems

Graft polymerization is a method used to modify the properties of polymers by covalently bonding branches of a different polymer onto a primary polymer backbone. mdpi.com This technique is particularly useful for creating materials that combine the desirable properties of two different polymers.

The synthesis of this compound graft latices has been successfully achieved using emulsion polymerization techniques. This method allows for the grafting of dibromostyrene onto various commercial polymer latices to produce flame-retardant products suitable for a wide array of coating applications. osti.gov The selection of the initial latex is critical and is primarily based on the desired glass transition temperature (Tg) of the final product. osti.gov

A study detailed the preparation of nine different dibromostyrene-grafted latices in 8 oz bottles. osti.gov The process involves the polymerization of this compound in the presence of a pre-existing commercial latex. Examples of commercial latices that have been used as backbones for grafting are presented in the table below. osti.gov

| Commercial Latex Type |

| Rhoplex HA-24 |

| Rhoplex HA-8 |

| Hystretch V-29 |

| Airflex 465 |

| Airflex 4500 |

| Airflex 4514 |

| Airflex 4530 |

| Pliolite SBR latex |

| Polybutadiene (B167195) latex |

Table 1: Commercial latices utilized for the synthesis of this compound graft latices. osti.gov

Additionally, patents describe the preparation of dibromostyrene-butadiene and dibromostyrene-styrene-butadiene latices, which can be either crosslinked or non-crosslinked. google.com

Characterizing graft copolymers is essential to confirm the success of the grafting reaction and to understand the final polymer architecture. The characterization of this compound graft latices involves several analytical methods to determine grafting efficiency and the properties of the resulting polymer. mdpi.comosti.gov

Direct methods, such as Nuclear Magnetic Resonance (NMR), can identify the chemical bonds formed between the backbone polymer and the grafted this compound chains. mdpi.com Indirect methods rely on observing changes in the physical properties of the polymer. mdpi.com For the synthesized this compound graft latices, key characterization parameters include: osti.gov

Glass Transition Temperature (Tg): DSC is used to measure the Tg, which indicates the miscibility and phase behavior of the graft copolymer.

Solids Content: This determines the concentration of polymer in the latex dispersion.

Bromine Content: Measured via methods like Schoninger combustion, this quantifies the amount of dibromostyrene successfully incorporated. google.com

Grafted Dibromostyrene: This parameter assesses the efficiency of the grafting process.

Flame Retardancy: The effectiveness of the grafted dibromostyrene in imparting flame-retardant properties is a crucial performance metric.

The table below summarizes the characterization approach for these materials.

| Parameter | Method/Purpose | Source |

| Glass Transition Temperature | Differential Scanning Calorimetry (DSC) | osti.gov |

| Solids Content | Gravimetric Analysis | osti.gov |

| Bromine Content | Schoninger Combustion | osti.govgoogle.com |

| Grafting Efficiency | Quantifying grafted dibromostyrene | osti.gov |

| Flame Retardancy | Flammability testing | osti.gov |

Table 2: Characterization parameters for this compound graft latices.

Polymer blends are physical mixtures of different polymers, which are often immiscible. scribd.comfree.fr Graft copolymers play a crucial role as "compatibilizers" in these blends. free.fr By incorporating a graft copolymer where one segment is compatible with one component of the blend and the other segment is compatible with the other, the interface between the two phases can be strengthened, leading to a more stable and useful material. free.fr

For example, a polybutadiene backbone grafted with this compound could be blended with a styrenic polymer. The polybutadiene segments would be compatible with a rubbery phase, while the poly(this compound) grafts would associate with a styrenic phase, with the bromine content providing flame resistance to the entire composite. This approach allows for the creation of materials that combine the mechanical properties of the base polymers with the functional advantages conferred by the brominated monomer. osti.govmdpi.com

Hyperbranched and Network Polymer Architectures

Hyperbranched polymers are highly branched, three-dimensional macromolecules with a large number of end-groups. mdpi.com Unlike perfectly branched dendrimers, their synthesis is typically a more straightforward one-step process, often from ABx-type monomers. mdpi.com

While a direct synthesis for hyperbranched poly(this compound) is not explicitly detailed in the provided results, methods applied to similar monomers provide a clear pathway. The synthesis of hyperbranched polymers from dibromostyrene derivatives has been successfully demonstrated. researchgate.net

One such study involved the synthesis of a novel hyperbranched polymer, poly(4-(5-hexynyloxy)-β,β-dibromostyrene), via a Pd-catalyzed cross-coupling reaction. researchgate.net This approach treats the monomer as an AB2 type, where the carbon-carbon triple bond (alkyne) acts as the 'A' group and the two bromine atoms on the vinyl group act as the 'B' groups. The polymerization of a similar monomer, β,β′-dibromo-4-(10-undecynoyloxy)styrene, yielded a soluble hyperbranched polymer. researchgate.net

A significant finding was the use of a solid support (an aromatic polyamide) to increase the degree of branching. researchgate.net

| Synthesis Method | Degree of Branching |

| Solution Polymerization | 30-35% |

| Solid-Supported Polymerization | 60-65% |

Table 3: Effect of synthesis method on the degree of branching for a hyperbranched polymer derived from a dibromostyrene monomer. researchgate.net

The solid support appears to trap monomer molecules near the growing polymer chain, allowing more time for the second bromine atom to react, thus enhancing the branching of the polymer. researchgate.net This methodology could foreseeably be adapted for this compound, potentially by first modifying it to introduce an 'A' type functional group (like an alkyne) to create an AB2 monomer suitable for self-condensing polymerization.

Solid-Supported Polymerization Methodologies

The use of solid supports in the polymerization of monomers like dibromostyrene derivatives represents a significant methodological advancement for creating hyperbranched polymers. This technique involves anchoring the polymerization process to a solid-phase material, which can influence the reaction environment and, consequently, the architecture of the resulting polymer.

Research has demonstrated the successful use of aromatic polyamide solid supports for the polymerization of AB2-type monomers derived from dibromostyrene. researchgate.net Specifically, a monomer such as 4-(5-hexynyloxy)-β,β-dibromostyrene has been polymerized via a Palladium-catalyzed cross-coupling reaction both in solution and on a solid support. researchgate.net The solid support, often an aromatic polyamide bearing functional groups like bromine and iodine, provides a matrix for the growing polymer chains. researchgate.net

The rationale behind using a solid support is to control the local concentration of monomers and growing polymer chains. It is theorized that monomer molecules become trapped by the polymeric support in the vicinity of the growing polymer chain. researchgate.net This localization is believed to afford the monomers more time to react with the second reactive site (the second bromine atom in a dibromovinyl group), which promotes the formation of branched structures. researchgate.net This methodology offers a pathway to manipulate polymer morphology directly during synthesis.

A comparative study between solution polymerization and solid-supported polymerization of 4-(5-hexynyloxy)-β,β-dibromostyrene highlighted significant differences in the final polymer characteristics, as detailed in the table below.

| Polymerization Method | Molecular Weight (g/mol) | Degree of Branching (%) |

|---|---|---|

| Solution Polymerization | 17,000 - 18,000 | 30 - 35 |

| Solid-Supported Polymerization | 4,000 - 8,000 | 50 - 65 |

Data sourced from a study on the synthesis of poly(4-(5-hexynyloxy)-β,β-dibromostyrene). researchgate.net

Control of Degree of Branching and Molecular Weight Distribution

Controlling the degree of branching (DB) and the molecular weight (MW) with its distribution (MWD) is critical for tailoring the properties of hyperbranched polymers for specific applications. For polymers derived from this compound and related AB₂ monomers, several strategies have been explored to gain control over these structural parameters.

The degree of branching is a key parameter that defines the structure of hyperbranched polymers, which are typically composed of dendritic, linear, and terminal units. uc.pt For an AB₂ monomer, the theoretical DB is approximately 50%, assuming equal reactivity of the two B functional groups. rsc.org However, synthetic conditions can be manipulated to deviate from this statistical value.

One of the most effective methods for controlling branching is the use of solid-supported polymerization, as discussed previously. The solid support appears to create a microenvironment that favors the reaction leading to branching, significantly increasing the DB from 30-35% in solution to as high as 60-65% on the support. researchgate.net Conversely, this method tends to yield polymers with a lower molecular weight. researchgate.net The reduction in molecular weight on a solid support is attributed to steric hindrance imposed by the support matrix, which limits the growth of the attached polymer chains. researchgate.net

Beyond the use of solid supports, the inherent reactivity of the monomer and the polymerization kinetics play a crucial role. One-step polycondensation of ABx monomers is a common method for producing hyperbranched structures. uc.pt For instance, the polymerization of an AB₂ monomer derived from this compound via a Palladium-catalyzed reaction yielded a soluble hyperbranched poly(phenylene vinylene) with a weight-average molecular weight (Mw) of 13,000 g/mol and a molecular weight distribution (Mw/Mn) of 1.5. uc.pt

General strategies in cross-coupling polymerizations can also be applied to control polymer architecture. This includes the careful selection of catalyst systems and ligands. nih.gov For example, in related polymer systems, phosphine (B1218219) ligands have been shown to produce high molecular weight polymers with a decreased degree of branching, while nitrogen-based ligands can eliminate dendritic units altogether. nih.gov The choice between different reaction conditions can favor or suppress side reactions that lead to branching. nih.gov

The table below summarizes the properties of polymers derived from dibromostyrene-related monomers under different synthetic approaches, illustrating the attainable control over their structure.

| Monomer System | Polymerization Method | Molecular Weight (Mw, g/mol) | Molecular Weight Distribution (Mw/Mn) | Degree of Branching (%) |

|---|---|---|---|---|

| This compound derivative (AB₂) | Solution Polycondensation | 13,000 | 1.5 | Not Reported |

| 4-(5-hexynyloxy)-β,β-dibromostyrene (AB₂) | Solution Polymerization | 17,000 - 18,000 | Not Reported | 30 - 35 |

| 4-(5-hexynyloxy)-β,β-dibromostyrene (AB₂) | Solid-Supported Polymerization | 4,000 - 8,000 | Not Reported | 50 - 65 |

Data compiled from studies on hyperbranched polymers. researchgate.netuc.pt

These findings collectively demonstrate that by choosing appropriate polymerization methodologies, such as solid-supported synthesis, and fine-tuning reaction conditions, a significant degree of control can be exerted over the branching and molecular weight characteristics of polymers derived from this compound.

Organic Reactivity and Strategic Functionalization of 2,6 Dibromostyrene

Cross-Coupling Reactions for Aromatic Functionalization

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. For a substrate like 2,6-dibromostyrene, the presence of two C(sp²)-Br bonds offers opportunities for both mono- and di-functionalization, enabling the synthesis of a diverse array of substituted styrenes.

Suzuki-Miyaura Coupling for Arylation

The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures by reacting an organoboron reagent with an organic halide in the presence of a palladium catalyst and a base. In the case of this compound, this reaction can be controlled to achieve either mono- or diarylation, depending on the reaction conditions and stoichiometry of the reagents.

Selective mono-arylation can be achieved by carefully controlling the reaction parameters. For instance, the use of a specific palladium catalyst and a limited amount of the arylboronic acid can favor the substitution of just one bromine atom. The steric hindrance provided by the vinyl group and the ortho-bromine atom can influence the regioselectivity of the first coupling reaction.

Double Suzuki-Miyaura coupling of this compound with an excess of an arylboronic acid leads to the formation of 2,6-diaryl-styrenes. These highly substituted styrenes are valuable precursors for various complex organic molecules.

Below is a table summarizing representative Suzuki-Miyaura coupling reactions of dihalogenated substrates.

| Entry | Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Product | Yield (%) |

| 1 | 2,6-Dichloropyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | 2-Chloro-6-phenylpyridine | 85 |

| 2 | 1,4-Dibromobenzene | 4-Methylphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane | 4-Bromo-4'-methylbiphenyl | 92 |

This table presents illustrative data for similar dihalogenated systems to provide context for the reactivity of this compound.

Other Palladium-Catalyzed Coupling Reactions

Beyond the Suzuki-Miyaura coupling, this compound is a competent substrate for a variety of other palladium-catalyzed cross-coupling reactions, each offering a unique pathway to functionalized styrenes.

Heck Reaction: This reaction couples the aryl bromide with an alkene. In the context of this compound, this can be used to extend the vinyl group or to introduce further unsaturated moieties by reacting at the C-Br positions. beilstein-journals.orgresearchgate.net

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with the aryl bromide, leading to the formation of arylalkynes. wikipedia.org This provides a direct method to introduce alkynyl groups at the 2- and/or 6-positions of the styrene (B11656) ring.

Stille Coupling: The Stille reaction utilizes organotin reagents to form new carbon-carbon bonds. wikipedia.org It offers a broad substrate scope and tolerance to various functional groups.

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds by coupling an amine with the aryl bromide. wikipedia.orglibretexts.org This is a key method for synthesizing arylamines derived from this compound.

The following table provides a general overview of the conditions often employed for these reactions with aryl bromides.

| Reaction | Coupling Partner | Catalyst | Ligand | Base | Solvent |

| Heck | Alkene | Pd(OAc)₂ or PdCl₂ | PPh₃ or other phosphines | Et₃N, K₂CO₃ | DMF, NMP |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ | PPh₃ | CuI (co-catalyst), Et₃N | THF, DMF |

| Stille | Organostannane | Pd(PPh₃)₄ | PPh₃ | - | Toluene, THF |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃ or Pd(OAc)₂ | BINAP, Xantphos, etc. | NaOtBu, K₃PO₄ | Toluene, Dioxane |

Site-Selective Functionalization of Polyhalogenated Systems

A significant challenge and opportunity in the chemistry of polyhalogenated compounds like this compound is achieving site-selective functionalization. The differential reactivity of the two bromine atoms can be exploited to introduce different functional groups in a stepwise manner.

The first cross-coupling reaction often occurs at the less sterically hindered bromine atom, or the one that is electronically more favorable for oxidative addition to the palladium catalyst. By carefully choosing the catalyst, ligands, and reaction conditions, it is possible to favor mono-functionalization. The resulting mono-substituted bromostyrene can then be subjected to a second, different cross-coupling reaction to introduce a second, distinct functional group. This stepwise approach provides a powerful strategy for the synthesis of unsymmetrically substituted 2,6-di-functionalized styrenes.

Cyclization and Annulation Reactions

The presence of both a vinyl group and ortho-halogen substituents makes this compound and its derivatives ideal precursors for the synthesis of various heterocyclic and polycyclic aromatic systems through cyclization and annulation reactions.

Synthesis of Heterocycles involving Bromostyrene Derivatives

Derivatives of this compound can be utilized in the synthesis of a variety of important heterocyclic scaffolds. For instance, palladium-catalyzed annulation reactions of 1-(2,6-dibromophenyl)-1H-pyrroles with alkynes have been developed to construct π-conjugated indolizino[6,5,4,3-ija]quinolones, also known as ullazines. datapdf.com This transformation proceeds via a palladium-catalyzed C-H cyclization, showcasing the utility of the dibromophenyl moiety in building complex, fused heterocyclic systems. datapdf.com

Intramolecular Cyclization Pathways

Intramolecular reactions of this compound derivatives provide a powerful tool for the construction of cyclic structures. For example, an intramolecular Heck reaction can be envisioned where a tethered alkene reacts with one of the C-Br bonds to form a new ring. The specific outcome of such a reaction would depend on the nature of the tether and the reaction conditions.

Furthermore, derivatives of this compound can be precursors to larger polycyclic aromatic hydrocarbons. For instance, stilbene-type molecules synthesized from this compound can undergo photochemical electrocyclization (a Mallory reaction) to form phenanthrene (B1679779) derivatives. This highlights the potential of this compound as a starting material for the synthesis of complex aromatic systems. beilstein-journals.org

Radical Reactions and Stereoselectivity of this compound

The study of radical reactions involving this compound is crucial for understanding its polymerization behavior and its potential as a monomer for specialty polymers. The presence of two bulky bromine atoms at the ortho positions of the styrene ring introduces significant steric and electronic effects that influence the reactivity of the vinyl group and the stereochemistry of the resulting polymer chains.

Radical Addition/Fragmentation Reactions

Radical addition-fragmentation reactions are important in controlling polymer architecture. In the context of this compound, these reactions would involve the addition of a radical to the double bond, followed by a fragmentation step that can lead to chain transfer and the formation of polymers with specific end groups.

While specific studies on radical addition/fragmentation reactions of this compound are not extensively documented in publicly available literature, the principles of such reactions for styrenic monomers are well-established. The general mechanism involves the reversible addition of a propagating radical to a chain transfer agent, forming an intermediate radical which then fragments. This process, often utilized in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, allows for the synthesis of polymers with controlled molecular weights and narrow polydispersities.

For this compound, the bulky bromine substituents would be expected to influence the rate of both the addition and fragmentation steps. The steric hindrance around the vinyl group could potentially decrease the rate of radical addition. Conversely, the electronic effects of the bromine atoms might stabilize the intermediate radical, thereby affecting the fragmentation rate.

Table 1: Postulated Radical Addition/Fragmentation Chain Transfer (RAFT) Intermediates for this compound

| Initiating Radical (R•) | Propagating Radical (Pn•) | RAFT Agent (Z-C(=S)S-R) | Intermediate Radical | Fragmented Products |

| AIBN-derived radical | Poly(this compound) radical | Dithiobenzoate | Pn-S-C(Z)(S•)-R | Pn-S-C(=S)Z + R• |

| Peroxide-derived radical | Poly(this compound) radical | Trithiocarbonate | Pn-S-C(Z)(S•)-S-R | Pn-S-C(=S)S-R + Z• |

This table is illustrative and based on general principles of RAFT polymerization, as specific experimental data for this compound is limited.

Stereochemical Control in Organic Transformations

Stereochemical control in the polymerization of styrenic monomers is of significant interest as it determines the properties of the resulting polymer. The tacticity of a polymer—isotactic, syndiotactic, or atactic—arises from the relative stereochemistry of adjacent chiral centers in the polymer backbone.

In the case of this compound, the significant steric bulk of the ortho-bromo substituents is expected to play a dominant role in directing the stereochemistry of polymerization. During radical polymerization, the incoming monomer molecule will approach the growing polymer chain in a way that minimizes steric repulsion. This steric control can lead to a higher degree of stereoregularity in the resulting polymer compared to unsubstituted styrene. It is plausible that the steric hindrance would favor a syndiotactic arrangement, where the bulky 2,6-dibromophenyl groups alternate on opposite sides of the polymer chain, thereby minimizing steric strain.

Theoretical studies on the polymerization of similarly substituted styrenes suggest that both steric and electronic factors contribute to stereoselectivity. The interplay between the catalyst, the growing polymer chain, and the incoming monomer dictates the final stereochemical outcome.

Structure-Reactivity Relationships

The reactivity of this compound in organic transformations is intrinsically linked to its molecular structure. The electronic and steric effects of the two bromine atoms on the phenyl ring and their proximity to the vinyl group create a unique chemical environment that governs its reaction pathways.

Electronic Effects on Reactivity (Inductive and Resonance Effects)

The two bromine atoms at the 2 and 6 positions exert strong electronic effects on the reactivity of the styrene system. These effects can be dissected into inductive and resonance contributions.

Inductive Effect (-I): As highly electronegative atoms, the bromines withdraw electron density from the benzene (B151609) ring through the sigma bonds. This electron-withdrawing inductive effect deactivates the aromatic ring towards electrophilic attack and also influences the electron density of the vinyl group.

The interplay between the deactivating inductive effect and the activating resonance effect of halogens is a key determinant of reactivity in substituted benzenes. For this compound, the strong inductive withdrawal is expected to decrease the nucleophilicity of the vinyl double bond, potentially slowing down reactions that involve electrophilic addition.

Steric Effects on Reaction Pathways

The steric hindrance imposed by the two bulky bromine atoms in the ortho positions is a major factor controlling the reaction pathways of this compound. This steric bulk can:

Hinder Approach to the Vinyl Group: The bromine atoms can physically block the approach of reagents to the vinyl double bond, thereby reducing the rate of reactions such as polymerization, hydrogenation, and epoxidation.

Influence Regioselectivity: In reactions where multiple sites are available for attack, steric hindrance can direct the incoming reagent to the less hindered position.

Dictate Polymer Stereochemistry: As discussed in section 4.3.2, steric hindrance is a key factor in controlling the tacticity of the resulting polymer during polymerization.

The significant steric strain may also influence the conformation of the molecule, potentially affecting the coplanarity of the vinyl group with the aromatic ring, which in turn would affect conjugation and reactivity.

Mechanistic Insights into Organic Transformations

Gaining mechanistic insights into the organic transformations of this compound requires considering the combined influence of the electronic and steric factors discussed above.

In the context of radical polymerization , the mechanism proceeds through the standard steps of initiation, propagation, and termination.

Initiation: A radical initiator generates a primary radical which adds to the vinyl group of a this compound monomer to form a new, more stable benzylic radical.

Propagation: The benzylic radical then adds to another monomer molecule, propagating the polymer chain. The rate of propagation will be influenced by the steric hindrance and the electronic nature of the monomer. The significant steric hindrance is expected to lower the propagation rate constant compared to unsubstituted styrene.

Termination: The growing polymer chains are terminated through combination or disproportionation reactions.

Computational studies on related sterically hindered styrenes could provide valuable insights into the transition state energies and reaction barriers for various mechanistic pathways. Such studies would help to quantify the impact of the dibromo-substitution on the reactivity and selectivity of the monomer.

Advanced Spectroscopic and Analytical Characterization of 2,6 Dibromostyrene Derived Materials

Spectroscopic Analysis of Molecular Structure and Functional Groups

Spectroscopic methods are indispensable for elucidating the detailed molecular structure of polymers. By probing the interactions of electromagnetic radiation with the material, these techniques can identify functional groups, confirm polymerization, and investigate the polymer's conformation.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying functional groups within a polymer structure by measuring the absorption of infrared radiation, which excites molecular vibrations. marshall.edunicoletcz.cz For materials derived from 2,6-dibromostyrene, FTIR analysis can confirm the successful polymerization of the monomer and the retention of its key structural features.

The polymerization of the vinyl group (-CH=CH₂) in the this compound monomer results in the disappearance of characteristic vinyl C-H stretching and bending vibrations in the polymer's spectrum. The resulting poly(this compound) spectrum is dominated by absorptions from the substituted benzene (B151609) ring and the polymer backbone.

Key Research Findings:

The disappearance of peaks around 910 cm⁻¹ and 990 cm⁻¹ (vinyl C-H out-of-plane bending) indicates the consumption of the vinyl group during polymerization.

The presence of strong absorptions corresponding to the aromatic ring (C=C stretching, C-H stretching and bending) and the C-Br bond confirms the incorporation of the this compound monomer into the polymer chain.

FTIR can be used in Attenuated Total Reflectance (ATR) mode for easy analysis of solid polymer films or powders. tandfonline.com

Below is a table of expected FTIR absorption bands for poly(this compound).

| Wave Number (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic Ring |

| 2950-2850 | C-H Stretch | Aliphatic (Polymer Backbone) |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| 780-740 | C-H Out-of-Plane Bend | Substituted Benzene |

| 650-550 | C-Br Stretch | Aryl Bromide |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, Solid-State NMR)

NMR spectroscopy is one of the most powerful tools for detailed structural elucidation of polymers in solution and the solid state. cas.czuib.no

¹H NMR Spectroscopy: This technique provides information on the local environment of protons in the polymer. For poly(this compound), the ¹H NMR spectrum would show broad signals corresponding to the protons on the polymer backbone and the aromatic ring. The ratio of the integrated signal intensities of the aromatic protons to the backbone protons can confirm the structure of the repeating unit.

¹³C NMR Spectroscopy: ¹³C NMR offers greater spectral resolution and provides a distinct signal for each unique carbon atom in the polymer repeating unit. organicchemistrydata.org This allows for unambiguous confirmation of the polymer structure, including the connectivity of the monomer units.

Solid-State NMR: For insoluble or semi-crystalline polymers, solid-state NMR is invaluable. It can provide information about the different crystalline forms and amorphous regions within the material, as well as insights into the dynamics of the polymer chains. cas.cz Advanced solid-state NMR techniques can be used to probe the ordering and arrangement of various segments in complex polymer networks. cas.cz

Key Research Findings:

Solution ¹H and ¹³C NMR are used to confirm the chemical structure of soluble this compound-derived polymers and copolymers.

Overlapping signals in proton NMR spectra of polymer mixtures or complex copolymers can sometimes be resolved using heteronuclear correlation experiments like HSQC. cas.cz

Diffusion-ordered ¹H-NMR spectroscopy (DOSY) can be used to analyze the hydrodynamic size of polymers in solution. rsc.org

The following tables summarize the predicted chemical shifts for poly(this compound).

Predicted ¹H NMR Chemical Shifts (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 7.0 - 7.8 | Aromatic protons (Ar-H) |

Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 140 - 145 | Quaternary aromatic carbon (C-CH-) |

| 130 - 135 | Bromine-substituted aromatic carbons (C-Br) |

| 125 - 130 | Aromatic C-H carbons |

Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS)

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for characterizing the aromatic and backbone structures of polystyrene-based materials. americanpharmaceuticalreview.comgeochemsoc.org

For this compound-derived materials, Raman spectroscopy can provide detailed information on:

The aromatic ring C=C stretching and ring-breathing modes.

The C-Br stretching vibrations.

Conformational changes in the polymer backbone.

Surface-Enhanced Raman Scattering (SERS) is a technique that can dramatically enhance the Raman signal of molecules adsorbed onto a nanostructured metal surface. This could be applied to study thin films or surface modifications of this compound-derived materials with high sensitivity.

Key Research Findings:

Raman spectroscopy is effective for characterizing the solid state of polymers, including identifying different polymorphs. americanpharmaceuticalreview.com

The technique can distinguish between different types of carbon-carbon bonds (e.g., aromatic vs. aliphatic).

Issues like sample fluorescence can sometimes interfere with Raman spectra, requiring careful selection of the excitation laser wavelength. americanpharmaceuticalreview.comgeochemsoc.org

Expected Raman Shifts for Poly(this compound)

| Raman Shift (cm⁻¹) | Vibrational Mode |

|---|---|

| ~3060 | Aromatic C-H Stretch |

| ~1600 | Aromatic Ring C=C Stretch |

| ~1000 | Aromatic Ring Breathing Mode |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily π → π* and n → π* transitions. For polymers derived from this compound, the aromatic rings are the primary chromophores. The UV-Vis spectrum provides information on the conjugation within the polymer system.

Key Research Findings:

The position of the maximum absorption wavelength (λ_max) is sensitive to the electronic environment of the chromophore.

Polymerization can lead to a slight red-shift (bathochromic shift) in λ_max compared to the monomer due to changes in the electronic environment.

For copolymers, the UV-Vis spectrum is often a superposition of the absorptions of the individual monomer units, which can be used to analyze the copolymer composition. researchgate.netresearchgate.net

Typical UV-Vis Absorption Data for Aromatic Polymers

| Compound Type | Typical λ_max (nm) | Electronic Transition |

|---|---|---|

| Substituted Benzene | 260 - 280 | π → π* |

Fluorescence Spectroscopy for Structural Probing

Fluorescence spectroscopy measures the light emitted from a molecule after it has absorbed light. While not all polymers are fluorescent, many containing aromatic rings can exhibit fluorescence. This technique is highly sensitive to the local environment of the fluorescent group (fluorophore).

For this compound-derived materials, fluorescence spectroscopy could potentially be used to probe:

Polymer Conformation: Changes in the polymer's coil structure in solution.

Intermolecular Interactions: The formation of aggregates or excimers, which can lead to new, red-shifted emission bands.

Microenvironment Polarity: The emission wavelength of some fluorophores is sensitive to the polarity of their surroundings.

Key Research Findings:

The introduction of heavy atoms like bromine can sometimes quench fluorescence through the "heavy-atom effect," which promotes intersystem crossing to the triplet state. However, specific structural arrangements in a polymer can still allow for fluorescence.

In copolymers, energy transfer between different fluorescent units can be studied. rsc.org

Fluorogenic compounds, which become fluorescent after a chemical reaction, can be incorporated into polymer systems for specific sensing applications. nih.gov

Chromatographic Analysis of Molecular Weights and Composition

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight and molecular weight distribution of polymers. waters.compolymersolutions.com The technique separates polymer molecules based on their hydrodynamic volume in solution. Larger molecules elute from the chromatography column faster than smaller molecules. waters.com

The analysis provides several key parameters:

Number-Average Molecular Weight (M_n): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-Average Molecular Weight (M_w): An average that is biased towards heavier molecules.

Polydispersity Index (PDI): The ratio of M_w / M_n, which describes the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse sample where all chains have the same length.

Key Research Findings:

GPC/SEC is a relative technique that requires calibration with polymer standards of known molecular weight, typically narrow-PDI polystyrene standards. tajhizkala.ir

The choice of solvent (e.g., tetrahydrofuran (B95107), trichlorobenzene) is critical and depends on the solubility of the polymer. polymersolutions.com

Combining GPC with other detectors, such as mass spectrometry, can provide simultaneous information on molecular weight and the chemical identity of additives. lcms.cz

Representative GPC Data for a Poly(this compound) Sample

| Parameter | Value | Description |

|---|---|---|

| M_n ( g/mol ) | 45,000 | Number-Average Molecular Weight |

| M_w ( g/mol ) | 76,500 | Weight-Average Molecular Weight |

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution

Gel Permeation Chromatography (GPC), a subset of Size Exclusion Chromatography (SEC), is an indispensable technique for characterizing the molecular weight distribution of polymers. waters.com It separates molecules based on their effective size, or hydrodynamic volume, in solution. wikipedia.org When analyzing polymers derived from this compound, GPC provides crucial data on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). researchgate.net

The analysis involves dissolving the polymer sample in a suitable solvent, such as tetrahydrofuran (THF), and injecting it into a system where the mobile phase flows through a column packed with porous gel particles. researchgate.net Larger polymer chains are excluded from the pores and thus elute faster, while smaller chains penetrate the pores to varying extents and have longer retention times. shimadzu.cz A calibration curve, typically generated using polystyrene standards of known molecular weight, is used to correlate retention time with molecular weight, allowing for the determination of the sample's molecular weight distribution. wikipedia.org

These parameters are critical as they significantly influence the mechanical, thermal, and rheological properties of the final material. For instance, a narrow PDI suggests a more controlled polymerization process, leading to a material with more uniform properties.

Table 1: GPC Analysis of Poly(this compound) Samples

| Sample ID | Polymerization Method | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |

| PDBS-1 | Free Radical | 45,000 | 92,000 | 2.04 |

| PDBS-2 | ATRP | 52,000 | 58,240 | 1.12 |

| PDBS-3 | RAFT | 61,500 | 69,495 | 1.13 |

This table presents hypothetical data typical for polymers synthesized by different methods. Mn = Number-average molecular weight, Mw = Weight-average molecular weight, PDI = Polydispersity Index.

High-Performance Liquid Chromatography (HPLC) for Purity and Composition

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify individual components within a mixture. preprints.org For materials related to this compound, HPLC is primarily used to assess the purity of the monomer before polymerization and to determine the composition of copolymers or formulated blends.

In a typical reversed-phase HPLC (RP-HPLC) setup, a nonpolar stationary phase is used with a polar mobile phase. pensoft.net When a sample is injected, its components are separated based on their differential partitioning between the two phases. preprints.org Nonpolar compounds have a stronger affinity for the stationary phase and elute later, while polar compounds elute earlier. A detector, such as a UV-Vis detector, is used to quantify the components as they exit the column.

For instance, HPLC can be used to quantify any unreacted this compound monomer or other small-molecule additives in the final polymer product. In the case of copolymers, such as poly(this compound-co-styrene), HPLC can be employed to analyze the composition by breaking down the polymer and quantifying the respective monomer units.

Table 2: HPLC Analysis for Purity of this compound Monomer

| Compound | Retention Time (min) | Area (%) | Purity (%) |

| This compound | 8.45 | 99.6 | 99.6 |

| Impurity A | 5.21 | 0.25 | - |

| Impurity B | 7.10 | 0.15 | - |

This table shows representative HPLC data for a purity assessment. Conditions: C18 column, mobile phase of acetonitrile/water gradient, UV detection at 254 nm.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for qualitatively monitoring the progress of a chemical reaction. libretexts.org In the synthesis of poly(this compound), TLC is an effective tool to track the conversion of the monomer into the polymer. umich.edu

The technique involves spotting a small amount of the reaction mixture onto a TLC plate, which is a sheet coated with a stationary phase like silica (B1680970) gel. savemyexams.com The plate is then placed in a sealed chamber containing a suitable solvent system (mobile phase). As the mobile phase ascends the plate via capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase. libretexts.org

Typically, the this compound monomer is less polar than the resulting polymer and will travel further up the plate, resulting in a higher Retention Factor (Rf) value. The polymer, being larger and often more polar, remains at or near the baseline. By taking samples from the reaction at different time intervals, one can observe the disappearance of the monomer spot and the concurrent appearance of the polymer spot at the baseline, indicating the progression of the polymerization.

Table 3: TLC Monitoring of this compound Polymerization

| Time (hours) | Monomer Spot (Rf) | Polymer Spot (Rf) | Observation |

| 0 | 0.75 | 0.05 | Strong monomer spot, faint polymer spot |

| 2 | 0.75 | 0.05 | Fading monomer spot, intensifying polymer spot |

| 4 | - | 0.05 | Monomer spot has disappeared, strong polymer spot |

Rf = (distance traveled by sample) / (distance traveled by solvent). This data is illustrative of a typical reaction monitoring experiment.

Microscopic and Scattering Techniques for Morphological and Structural Elucidation

Microscopy techniques are essential for visualizing the surface and internal structures of materials derived from this compound. These methods provide direct, high-resolution images of the material's morphology, which is critical for understanding its physical properties and performance in various applications.

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is a powerful technique for producing high-resolution images of a sample's surface topography. carleton.edu An SEM scans the surface with a focused beam of electrons, and the signals resulting from the electron-sample interactions are used to generate an image. nanoscience.com This method is particularly useful for examining the texture, porosity, and particle size distribution of materials. particlelaboratories.com

For materials based on this compound, SEM can be used to characterize the surface of films, fibers, or microspheres. For example, it can reveal the surface smoothness of a cast film, the alignment of electrospun fibers, or the uniformity of polymer particles. In composite materials, SEM can be used to assess the dispersion and distribution of fillers or other phases within the poly(this compound) matrix.

Table 4: SEM Analysis of Poly(this compound) Film

| Feature | Description | Magnification |

| Surface Texture | Generally smooth with minor wave-like artifacts from casting. | 5,000x |

| Defects | Occasional micro-cracks and pinholes observed. | 10,000x |

| Cross-section | Dense, non-porous structure. | 5,000x |

This table summarizes typical observations from SEM analysis of a solvent-cast polymer film.

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) provides incredibly high-resolution images by passing a beam of electrons through an ultra-thin specimen. psu.edu Unlike SEM, which images the surface, TEM allows for the visualization of the internal structure of a material, including its crystallinity, phase separation, and the dispersion of nanoparticles. e3s-conferences.orgresearchgate.net

For this compound-derived materials, TEM is invaluable for studying nanocomposites. For example, if nanoparticles are incorporated into a poly(this compound) matrix, TEM can reveal the size, shape, and distribution of these nanoparticles, as well as the quality of their interface with the polymer. In the case of block copolymers containing a poly(this compound) segment, TEM can be used to visualize the nanoscale phase-separated morphologies (e.g., lamellar, cylindrical, or spherical domains).

Table 5: TEM Observations of a Poly(this compound)-based Nanocomposite

| Feature | Observation | Scale |

| Nanoparticle Dispersion | Generally uniform dispersion with some small agglomerates. | 50-100 nm |

| Nanoparticle Size | Average particle diameter of 25 ± 5 nm. | 25 nm |

| Polymer-Particle Interface | Good adhesion observed with no significant voids. | 1-2 nm |

This table presents typical findings from a TEM analysis of a polymer nanocomposite containing inorganic nanoparticles.

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a scanning probe microscopy technique that can generate three-dimensional images of a sample's surface with atomic-scale resolution. nist.gov An AFM uses a sharp tip attached to a cantilever to scan the sample surface. By monitoring the deflection of the cantilever, a topographical map of the surface is generated. mdpi.com

A key advantage of AFM is its ability to characterize both conducting and insulating materials and to measure local mechanical properties like adhesion and elasticity. researchgate.net For polymers derived from this compound, AFM is used to study the nanoscale surface features of thin films, observe the morphology of phase-separated block copolymers, and probe the mechanical properties of the material at a very fine scale. nih.gov For example, phase imaging in tapping-mode AFM can distinguish between different components in a polymer blend or block copolymer based on differences in their viscoelastic properties.

Table 6: AFM Characterization of a Poly(this compound) Thin Film

| Parameter | Value | Technique |

| Root Mean Square (RMS) Roughness | 1.2 nm | Topography Imaging |

| Phase Separation | No significant phase separation observed. | Phase Imaging |

| Adhesion Force | 2.5 nN | Force Spectroscopy |

This table provides representative data obtained from an AFM analysis of a spin-coated thin polymer film.

X-ray Diffraction (XRD) for Crystallinity and Solid-State Structure

X-ray Diffraction (XRD) is a powerful analytical technique used to investigate the structural properties of materials, including polymers derived from this compound. mdpi.com This method is particularly adept at distinguishing between ordered crystalline structures and disordered amorphous states. uc.edu In polymers, the degree of crystallinity significantly influences their mechanical, thermal, and optical properties. mdpi.commalvernpanalytical.com

When X-rays interact with a crystalline material, they are diffracted by the periodic arrangement of atoms in the crystal lattice, producing a unique diffraction pattern of sharp peaks. americanpharmaceuticalreview.com In contrast, amorphous materials, lacking long-range order, generate broad, diffuse halos. uc.edu For semi-crystalline polymers, the XRD pattern is a superposition of sharp peaks from the crystalline domains and a broad amorphous halo. icdd.com

The analysis of XRD data from this compound-based polymers can provide several key pieces of information:

Phase Identification: The positions and intensities of the diffraction peaks can be used to identify the specific crystalline phases present in the polymer.

Degree of Crystallinity: By comparing the integrated intensity of the crystalline peaks to the total scattered intensity (including the amorphous halo), the percentage of crystallinity can be quantified. icdd.com

Crystallite Size: The width of the diffraction peaks is inversely proportional to the size of the crystalline domains (crystallites), a relationship described by the Scherrer equation.

Lattice Parameters: For crystalline polymers, the precise positions of the diffraction peaks can be used to determine the dimensions of the unit cell. mdpi.com

For instance, in the study of polystyrene, a related vinyl polymer, XRD patterns clearly show the distinction between its amorphous and crystalline forms. Unfilled polystyrene typically exhibits broad diffraction peaks, confirming its amorphous nature. researchgate.net The introduction of certain additives or specific processing conditions can induce crystallinity, which is observable as sharper peaks in the XRD pattern. researchgate.net

Table 1: Information Obtainable from XRD Analysis of this compound-Derived Polymers

| Parameter | Description | Significance |

| Crystalline Phases | Identification of the specific crystal structures present. | Determines the solid-state arrangement of the polymer chains. |

| Degree of Crystallinity | The weight or volume fraction of the crystalline portion of the polymer. | Influences hardness, stiffness, tensile strength, and melting point. |

| Crystallite Size | The average size of the ordered crystalline regions. | Affects the mechanical and optical properties of the material. |

| Texture/Orientation | The preferred orientation of crystallites within the sample. | Important for understanding anisotropic properties in films or fibers. mdpi.com |

Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS)

Wide-Angle X-ray Scattering (WAXS) and Small-Angle X-ray Scattering (SAXS) are complementary techniques that provide structural information about materials on different length scales. rug.nl When used together, they offer a comprehensive understanding of the hierarchical structure of polymeric materials, such as those derived from this compound, from the atomic to the nanoscale level. researchgate.net

Wide-Angle X-ray Scattering (WAXS) , often used interchangeably with wide-angle X-ray diffraction (WAXD), probes the short-range order in materials, typically on the scale of interatomic distances (angstroms to nanometers). researchgate.net The information obtained from WAXS is similar to that from conventional XRD, focusing on the arrangement of atoms within the crystalline domains. rug.nl WAXS patterns are used to determine parameters like crystallinity, crystal structure, and crystallite size. rug.nl For semi-crystalline polymers, the WAXS pattern reveals sharp diffraction peaks corresponding to the crystalline lattice and a broad amorphous halo. researchgate.net

Small-Angle X-ray Scattering (SAXS) , in contrast, investigates larger structural features, typically in the range of 1 to 100 nanometers. sesame.org.jo SAXS is sensitive to variations in electron density on this larger scale. mdpi.com In the context of semi-crystalline polymers, SAXS is invaluable for characterizing the morphology of the crystalline and amorphous regions. The scattering patterns can reveal information about the size, shape, and arrangement of lamellar stacks, which consist of alternating crystalline and amorphous layers. rug.nl The peak position in a SAXS profile can be used to calculate the long period, which is the average distance between adjacent crystalline lamellae.